Methylene blue (trihydrate)
Description
Historical Perspectives on Methylene (B1212753) Blue's Scientific Applications
The history of methylene blue in science is a testament to its multifaceted nature, beginning with its foundational role in microscopy and expanding into pioneering therapeutic investigations. researchgate.net
Shortly after its synthesis, scientists like Robert Koch and Paul Ehrlich recognized methylene blue's potential for use in microscopy stains. nih.goviarc.fr Its ability to selectively color biological tissues made it an invaluable tool. Methylene blue functions as a biological stain by binding to negatively charged components within the cell, such as nucleic acids in the nucleus. nih.govglentham.com This property allowed for enhanced visualization and differentiation of cellular structures under a microscope.
Its applications in histology and bacteriology became widespread. researchgate.net Methylene blue is a key component in various staining procedures, including Wright's stain and Jenner's stain, used for examining blood cells. wikipedia.org One of its notable early applications was the supravital staining of nerve fibers, a technique first described by Paul Ehrlich in 1887, which allowed for the detailed examination of the innervation of muscles and organs. wikipedia.org It is also used to distinguish between living and dead cells, such as yeast, as viable cells can reduce the dye, leaving them unstained, while dead cells cannot and are stained blue. wikipedia.org
The utility of methylene blue quickly transitioned from a mere stain to an active agent in biological research, earning it the description of "the first fully synthetic drug used in medicine". wikipedia.org Based on the principle that dyes could selectively stain and potentially harm pathogens, Paul Ehrlich and Paul Guttmann pioneered its use in 1891 as the first synthetic antimalarial agent. imcwc.comnih.govwikipedia.org They demonstrated its effectiveness in treating malaria, a groundbreaking achievement that laid the foundation for chemotherapy. basf.combiolight.shop
Beyond its antimalarial properties, methylene blue was also among the first synthetic compounds used as an antiseptic in clinical therapy. nih.goviarc.fr Its application as a therapeutic dye was widespread before the development of sulfonamides and penicillin. nih.goviarc.fr Further cementing its role in early biomedical research, it was identified as an antidote for carbon monoxide and cyanide poisoning by Matilda Brooks in 1933. wikipedia.org
The initial discoveries surrounding methylene blue spurred further research, revealing a broader spectrum of biological activity. It served as a lead compound in the development of other significant drug classes. researchgate.netwikipedia.org For instance, its phenothiazine (B1677639) structure was the prototype for the serendipitous development of phenothiazine antipsychotics, such as chlorpromazine, in the mid-20th century. researchgate.net It was also the lead compound for designing other antimalarials, including chloroquine. wikipedia.org
Throughout the 20th century, its applications continued to expand. It became a prominent agent for the treatment of methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively. imcwc.combiolight.shopkingspharma.com Researchers also explored its use in psychiatry for treating psychosis and bipolar disorder. researchgate.netbiolight.shop In the field of analytical chemistry, methylene blue is widely used as a redox indicator. wikipedia.org
Overview of Current Academic Research Trajectories for Methylene Blue (Trihydrate)
In the 21st century, methylene blue has experienced a research renaissance, with scientists investigating its potential in several advanced areas of biomedical science. imcwc.com Current research is largely focused on its neuroprotective effects, its role in mitochondrial energetics, and its applications in oncology and cardiovascular medicine.
Neurodegenerative Disorders: A significant area of current research is the potential of methylene blue in the context of neurodegenerative diseases like Alzheimer's. imcwc.comkingspharma.com Studies have shown that it can inhibit the aggregation of tau protein, a key pathological feature of the disease. chemicalbook.comtargetmol.comclinisciences.com Its neuroprotective properties are a subject of intense investigation, with research exploring its ability to cross the blood-brain barrier and potentially slow neurodegeneration. imcwc.comresearchgate.net
Mitochondrial Function and Oxidative Stress: Methylene blue is known to have a unique interaction with mitochondria, the energy-producing centers of the cell. kingspharma.com Research indicates that at low concentrations, it can act as a redox agent, accepting electrons from NADH and transferring them to cytochrome c in the electron transport chain. nih.gov This action can enhance mitochondrial respiration, improve cellular energy production, and reduce oxidative stress, which is implicated in aging and various diseases. imcwc.comnih.govresearchgate.net
Oncology Research: In cancer research, methylene blue is being explored for its role in photodynamic therapy (PDT). biolight.shop As a photosensitizer, it can generate reactive oxygen species when exposed to light, which can be used to destroy cancer cells. wikipedia.orgkingspharma.com It is also used during surgical procedures, such as sentinel lymph node dissections, where it acts as a visual tracer to help surgeons identify the drainage path of tumors. wikipedia.orgkingspharma.com
Cardiovascular and Infectious Disease Research: The compound is being investigated for its hemodynamic effects in treating vasoplegic syndrome, a type of shock characterized by low blood pressure. nbinno.compfmjournal.org By inhibiting nitric oxide synthase and guanylate cyclase, it can help stabilize blood pressure. chemicalbook.compfmjournal.org Furthermore, there is renewed interest in its antimicrobial properties, including its effectiveness against chloroquine-resistant strains of malaria and its potential as an antiviral agent. pfmjournal.org
Table 2: Summary of Research Applications Note: The table below is interactive. You can sort the data by clicking on the headers.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H22ClN3O2S |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate |
InChI |
InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1 |
InChI Key |
ULEZOVPNGWYYGH-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-] |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Interactions of Methylene Blue Trihydrate
Redox Chemistry and Electron Transfer Dynamics
The core of methylene (B1212753) blue's biochemical activity lies in its capacity to cycle between an oxidized and a reduced form, enabling it to act as an intermediary in electron transport. news-medical.net
Methylene Blue as a Redox-Cycling Agent
Methylene blue is recognized as a redox-cycling compound. medchemexpress.com This capability is rooted in its low redox potential, which allows it to readily accept and donate electrons. news-medical.net The compound exists in two primary states: an oxidized form (Methylene Blue, MB+) and a reduced, colorless form known as leucomethylene blue (MBH). This ability to cycle between these two states allows it to function as a potent electron shuttle in biological systems. youtube.com The reduction of oxidized methylene blue can be accomplished by reducing agents, while leucomethylene blue can be re-oxidized by electron acceptors like molecular oxygen. purdue.edu
| Property | Description |
| Oxidized Form | Methylene Blue (MB+) |
| Reduced Form | Leucomethylene blue (MBH) |
| Function | Electron Acceptor / Donor |
| Key Characteristic | Low Redox Potential |
Electron Shuttling Mechanisms in Biological Systems
In biological contexts, particularly within mitochondria, methylene blue functions as an alternative electron carrier. nih.govtroscriptions.com It can accept electrons from NADH at Complex I of the electron transport chain (ETC) and transfer them directly to cytochrome c. nih.govtroscriptions.com This process effectively bypasses Complexes I and III of the ETC. troscriptions.commdpi.com This shunting of electrons provides a crucial alternative pathway for electron flow, which is particularly significant when the conventional respiratory chain is impaired or functioning sub-optimally. By facilitating this electron transfer, methylene blue can help maintain mitochondrial respiration and cellular energy production. nih.govvitalflow.ca
Generation of Reactive Oxygen Species (ROS) via Redox Cycling
The redox cycling of methylene blue can have a dichotomous effect on the production of reactive oxygen species (ROS). The auto-oxidation of its reduced form, leucomethylene blue, can lead to the formation of hydrogen peroxide (H₂O₂). purdue.edu Furthermore, as a photosensitizer, methylene blue can absorb light energy and transfer it to molecular oxygen, creating the highly reactive singlet oxygen (¹O₂). nih.govnih.gov
Conversely, methylene blue can also suppress ROS production. youtube.comtroscriptions.com It can act as an alternative electron acceptor for enzymes like xanthine (B1682287) oxidase, which prevents the reduction of molecular oxygen to superoxide (B77818) radicals (O₂⁻). purdue.edu Instead, it promotes the direct formation of H₂O₂ from its own auto-oxidation. purdue.edu Additionally, it can inhibit ROS-generating enzymes such as NADPH oxidase. aplabs.co.za Research on cardiac mitochondria has shown this effect can be substrate-dependent; methylene blue increased H₂O₂ production in the presence of complex I substrates but decreased it when a complex II substrate was used. nih.gov
Modulation of Cellular Redox State
Through its electron shuttling capabilities, methylene blue can significantly modulate the cellular redox environment. A key indicator of the cellular redox status, the NAD+/NADH ratio, has been shown to transiently increase in cells treated with methylene blue, suggesting an enhancement of NADH oxidation. nih.gov By accepting electrons that might otherwise "leak" from a dysfunctional electron transport chain, methylene blue can decrease oxidative stress. youtube.comtroscriptions.com This modulation of the redox state can also trigger cellular defense mechanisms, including the activation of the Keap1/Nrf2 antioxidant pathway. nih.gov
Mitochondrial Bioenergetics and Function Modulation
Methylene blue's ability to influence cellular energetics is closely linked to its specific interactions with mitochondria.
Subcellular Accumulation within Mitochondria
Methylene blue demonstrates a strong affinity for mitochondria and readily accumulates within these organelles. troscriptions.comnih.govnih.gov This accumulation is facilitated by its lipophilic nature and positive charge, which allow it to pass through cellular and mitochondrial membranes, driven by the mitochondrial membrane potential. nih.gov Once concentrated in the mitochondria, it is strategically positioned to directly interact with the components of the electron transport chain, thereby influencing cellular respiration and energy production. news-medical.netrenoja.com While its primary site of action is the mitochondrion, it can also be found in other cellular compartments like the nucleus and lysosomes. news-medical.netnih.gov
| Mitochondrial Complex | Effect of Methylene Blue | Research Finding |
| Complex I | Bypassed | Methylene blue accepts electrons from NADH, bypassing Complex I. nih.govtroscriptions.com |
| Complex II | Modulated ROS Production | Decreased H₂O₂ production when succinate was the substrate. nih.gov |
| Complex III | Bypassed | Donates electrons directly to cytochrome c, bypassing Complex III. troscriptions.commdpi.com |
| Complex IV (Cytochrome c oxidase) | Activity Enhanced | By providing electrons to cytochrome c, it enhances the efficiency of the ETC at Complex IV. troscriptions.comnih.gov |
Enhancement of Mitochondrial Respiration and ATP Production
Methylene blue has been demonstrated to enhance mitochondrial function by acting as a redox cycling agent, which can improve the efficiency of cellular respiration and increase the production of adenosine (B11128) triphosphate (ATP). dianarangaves.comradcrtv.comrenoja.com Under normal physiological conditions, the mitochondrial electron transport chain (ETC) systematically transfers electrons through a series of protein complexes to generate a proton gradient, which drives ATP synthesis. scispace.com
MB can facilitate this process by acting as an alternative electron carrier. radcrtv.com It can accept electrons from NADH, NADPH, and FADH2 and transfer them directly to other parts of the chain, such as cytochrome c. wikipedia.orgresearchgate.net This ability to bypass certain complexes is particularly significant when parts of the ETC are impaired or inhibited, allowing for the continuation of electron flow and ATP production. dianarangaves.comradcrtv.com By improving the efficiency of the ETC, MB helps to increase the rate of oxygen consumption by mitochondria, a key indicator of enhanced mitochondrial respiration, leading to a corresponding boost in ATP output. dianarangaves.comradcrtv.comrenoja.com This provides cells, especially those with high energy demands like neurons, with more energy to perform their functions. dianarangaves.comyoutube.com
Table 1: Effects of Methylene Blue on Mitochondrial Respiration
| Mechanism | Effect | Outcome |
|---|---|---|
| Alternative Electron Transport | Bypasses inhibited or damaged ETC complexes (e.g., Complex I and III) by shuttling electrons. dianarangaves.comradcrtv.comyoutube.com | Maintains electron flow, increases oxygen consumption, and sustains cellular respiration. radcrtv.com |
| Redox Cycling | Cycles between oxidized (MB+) and reduced (leukomethylene blue) forms to accept and donate electrons. scispace.com | Improves the overall efficiency of the electron transport process. renoja.com |
| ATP Synthesis | Enhanced electron flow leads to a more robust proton gradient across the inner mitochondrial membrane. | Increased production of ATP, the primary energy currency of the cell. dianarangaves.comradcrtv.comrenoja.com |
Interactions with Electron Transport Chain Complexes
Methylene blue's primary interaction with the ETC involves its ability to function as an electron shuttle, bypassing Complexes I and III. researchgate.netyoutube.commdpi.com In situations where these complexes are dysfunctional, MB can accept electrons directly from NADH and transfer them to cytochrome c. researchgate.netnih.gov Cytochrome c then donates these electrons to Complex IV, allowing the respiratory process to continue. researchgate.net
This mechanism is crucial for mitigating the effects of inhibitors or damage to the initial stages of the ETC. By rerouting electrons, MB ensures that the latter stages of the chain, particularly Complex IV and ATP synthase, can continue to function, thereby sustaining energy production. nih.gov This redirection of electrons also serves to reduce the "leakage" of electrons from the ETC, which is a primary source of reactive oxygen species (ROS) production, thus helping to limit oxidative stress. dianarangaves.comscispace.com
Table 2: Methylene Blue's Electron Transfer Pathway
| Electron Donor | Methylene Blue Action | Electron Acceptor | Bypassed Complexes |
|---|---|---|---|
| NADH | Accepts electrons, becomes reduced (Leukomethylene Blue). wikipedia.orgresearchgate.net | Cytochrome c researchgate.netnih.gov | Complex I, Complex III youtube.commdpi.com |
| FADH2 | Accepts electrons from Complex II via Coenzyme Q. wikipedia.org | Cytochrome c researchgate.netnih.gov | Complex III |
Influence on Mitochondrial Biogenesis and Dynamics
Furthermore, mitochondrial dynamics, which include the processes of fission (division) and fusion (merging), are essential for maintaining a healthy mitochondrial network. Oxidative stress can lead to excessive mitochondrial fission, which is associated with mitochondrial dysfunction. nih.gov Methylene blue's ability to reduce oxidative stress may help maintain a healthy balance between fission and fusion, thereby preserving mitochondrial homeostasis and function. nih.govnih.gov
Enzymatic Interactions and Pathway Modulation
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
Methylene blue acts as a direct inhibitor of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing nitric oxide (NO). nih.govmedchemexpress.com It has been shown to inhibit the activity of inducible NOS (iNOS). e-century.usnih.gov In conditions such as sepsis or significant inflammation, iNOS is upregulated and produces large, often damaging, quantities of NO. nih.gov Methylene blue can attenuate the transcription of iNOS mRNA and directly inhibit the enzyme's activity, thereby reducing the overproduction of NO. e-century.usnih.gov Research suggests that MB can completely eliminate the stress- and lipopolysaccharide-induced increase in iNOS activity in certain brain regions. nih.gov
Soluble Guanylate Cyclase (sGC) Pathway Regulation
The nitric oxide-soluble guanylate cyclase (NO-sGC) pathway is a critical signaling cascade where NO binds to and activates sGC, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). e-century.us Methylene blue is a well-established inhibitor of this pathway. medchemexpress.comtargetmol.commedchemexpress.com It directly targets sGC, binding to the enzyme's iron heme moiety. e-century.usmedchemexpress.com This action competitively blocks the binding of nitric oxide, thereby preventing the activation of sGC and the subsequent accumulation of cGMP. e-century.usmedchemexpress.com Studies have demonstrated that methylene blue administration leads to a downregulation of sGCα1 and cGMP levels in various tissues. e-century.us Some evidence indicates that MB's inhibitory effect on sGC is a primary mechanism for its vasopressor effects, potentially being more significant than its inhibition of NOS in certain acute contexts. e-century.us
Modulation of Monoamine Oxidase (MAO) Activity
Methylene blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A). medchemexpress.comdroracle.aiselleckchem.com MAOs are mitochondrial enzymes that are crucial for the degradation of monoamine neurotransmitters like serotonin. medchemexpress.comdrtaniadempsey.com By inhibiting MAO-A, methylene blue prevents the breakdown of these neurotransmitters, allowing them to remain active for longer periods. drtaniadempsey.com This mechanism is thought to contribute to its antidepressant and anxiolytic properties. medchemexpress.comselleckchem.com The inhibitory potency of methylene blue on MAO-A is significant, with studies reporting low micromolar and even nanomolar IC50 values. nih.gov This potent inhibition distinguishes it from some of its analogues, which may have weaker MAO-A inhibitory effects. nih.gov
Table 3: Methylene Blue's Inhibition of Monoamine Oxidase A (MAO-A)
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Effect |
|---|---|---|---|
| Methylene Blue | MAO-A | 0.07 µM nih.gov | Potent inhibition, leading to increased availability of monoamine neurotransmitters. drtaniadempsey.com |
| MB Analogues | MAO-A | 0.518 - 4.73 µM nih.gov | Markedly less potent inhibition compared to Methylene Blue. nih.gov |
Interactions with Disulfide Reductases and Antioxidant Enzymes
Methylene blue (MB) exhibits complex interactions with disulfide reductases and other antioxidant enzymes, acting as both an inhibitor and a redox-cycling substrate. nih.govnih.gov This dual role allows it to modulate cellular redox states, a mechanism with significant biochemical implications. Disulfide reductases, such as glutathione (B108866) reductase and thioredoxin reductase, are key enzymes in maintaining the cellular antioxidant defense system.
Methylene blue can accept electrons from these enzymes, which turns them from antioxidants into pro-oxidant enzymes. nih.govnih.gov The reduced form of methylene blue, known as leucomethylene blue, is then auto-oxidized, a process that generates reactive oxygen species like hydrogen peroxide. nih.govnih.gov This redox cycling can lead to increased oxidative stress within the cell. nih.govnih.gov The catalytic constants (kcat) for the reduction of methylene blue by various disulfide reductases range from 0.03 s⁻¹ to 10 s⁻¹ at 25°C. nih.gov
Furthermore, methylene blue has been shown to induce the expression of several antioxidant genes through the activation of the Nrf2/ARE signaling pathway. oup.comnih.gov This includes genes encoding for enzymes like catalase, glutamate-cysteine ligase, and thioredoxin reductase 2. nih.gov In a mouse model of tauopathy, methylene blue administration led to an increased mRNA expression of several redoxins, including thioredoxins (Trx1, Trx2), thioredoxin reductases (TrxR1, TrxR2), glutaredoxins (Grx1, Grx2), and peroxiredoxin (Prx6). oup.com This upregulation of antioxidant proteins may contribute to its neuroprotective effects by combating oxidative stress. oup.comnbinno.comkingspharma.comfortunachem.com
Table 1: Interaction of Methylene Blue with Disulfide Reductases
| Enzyme | Organism | Interaction Type | Kinetic Parameter (kcat) | Reference |
|---|---|---|---|---|
| Glutathione Reductase | P. falciparum | Inhibitor/Substrate | Not specified | nih.gov |
| Glutathione Reductase | Human | Inhibitor/Substrate | Not specified | nih.gov |
| Thioredoxin Reductase | Human | Inhibitor/Substrate | Not specified | nih.gov |
| Lipoamide Dehydrogenase | Human | Inhibitor/Substrate | Not specified | nih.gov |
Impact on Acetylcholinesterase Activity
Methylene blue has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov This inhibitory action is concentration-dependent. nih.govnih.gov Studies have shown that methylene blue can inhibit the esterase activity of bovine acetylcholinesterase with an IC50 value of 0.42 ± 0.09 μmol/L. nih.govnih.gov However, the inhibition of bovine acetylcholinesterase was not complete, reaching a maximum of 73 ± 3.3%. nih.govnih.gov
In addition to its direct enzymatic inhibition, methylene blue also demonstrates an affinity for muscarinic acetylcholine receptors, which could further modulate the cholinergic system. nih.govnih.gov The inhibitory effect of methylene blue on acetylcholinesterase is a significant aspect of its biochemical profile, as acetylcholinesterase inhibitors are a class of drugs used in the management of Alzheimer's disease. researchgate.net The structural relationship of methylene blue to other known cholinesterase inhibitors has prompted further investigation into its potential in this area. researchgate.netosti.gov
Table 2: Methylene Blue Inhibition of Cholinesterases
| Enzyme Source | IC50 Value (μmol/L) | Maximum Inhibition | Reference |
|---|---|---|---|
| Bovine Acetylcholinesterase | 0.42 ± 0.09 | 73 ± 3.3% | nih.govnih.gov |
| Human Pseudocholinesterase | 5.32 ± 0.36 | Complete | nih.govnih.gov |
| Human Plasma | 1.05 ± 0.05 | Complete | nih.govnih.gov |
Interactions with Nucleic Acids and Proteins
Binding and Intercalation with DNA and RNA Structures
Methylene blue is known to interact with nucleic acids, including both DNA and RNA. biocompare.comnih.gov Its primary mode of binding to double-stranded DNA is through intercalation, where the planar phenothiazine (B1677639) ring structure inserts itself between the base pairs of the DNA helix. rsc.orgoup.comnih.govnih.govusc.edursc.orgmdc-berlin.de This intercalation is a non-cooperative binding event that adheres to the neighbor exclusion principle. rsc.orgnih.gov
In addition to intercalation, methylene blue can also bind to DNA through electrostatic interactions and groove binding. biocompare.comnih.govysu.am As a cationic dye, it can electrostatically bind to the negatively charged phosphate backbone of nucleic acids. biocompare.comnih.gov The specific binding mode can be influenced by factors such as the base sequence of the DNA and the ionic strength of the solution. nih.govysu.am For instance, with alternating GC sequences, symmetric intercalation is the preferred binding mode, while at higher salt concentrations, minor groove binding becomes more comparable in energy. nih.gov The binding of methylene blue to DNA can lead to structural changes in the nucleic acid and can photosensitize DNA to cleavage. oup.com
Influence on Protein Aggregation and Misfolding Pathways
Methylene blue has demonstrated a significant ability to modulate the aggregation and misfolding of various proteins implicated in neurodegenerative diseases. nih.govnih.govyoutube.comresearchgate.net It has been shown to inhibit the aggregation of several amyloidogenic proteins, including amyloid-beta (Aβ), tau, and superoxide dismutase 1 (SOD1). nih.govacs.org
The mechanism by which methylene blue inhibits protein aggregation can vary depending on the specific protein. In the case of Aβ, methylene blue has been found to inhibit the formation of neurotoxic oligomers by promoting the formation of fibrils, suggesting that it can redirect the aggregation pathway towards less harmful species. acs.org For SOD1, methylene blue inhibits both the nucleation and elongation of amyloid fibrils, leading to the formation of small oligomers or protofibrils instead. nih.gov Methylene blue has also been shown to inhibit the oligomerization and fibrillization of the prion protein. nih.govresearchgate.netmdpi.com This general anti-aggregation property suggests that methylene blue may act as a broad-spectrum inhibitor of protein misfolding. nih.gov
Modulation of Specific Protein Functions (e.g., Tau)
A primary focus of research on methylene blue's biochemical interactions has been its effect on the tau protein, which forms neurofibrillary tangles in Alzheimer's disease and other tauopathies. elsevierpure.comnih.govnih.govdzne.de Methylene blue has been shown to inhibit the aggregation of tau protein both in vitro and in cellular and animal models. elsevierpure.comnih.govplos.orgacs.org
The proposed mechanism for this inhibition involves the oxidation of cysteine residues within the tau protein. oup.com By modifying these cysteine residues, methylene blue prevents the formation of disulfide bridges that are thought to be important for the aggregation process, thereby keeping tau in a monomeric state. oup.comdzne.de While methylene blue is effective at inhibiting the formation of tau fibrils, some studies suggest it may increase the number of granular tau oligomers. elsevierpure.comnih.gov
Beyond its direct effects on aggregation, methylene blue can also influence tau pathology through other cellular pathways. It has been shown to induce autophagy, a cellular process for clearing aggregated proteins, which can lead to a reduction in tau levels. nih.gov Furthermore, methylene blue has been observed to accelerate the liquid-to-gel transition of tau condensates, which may impact both its normal function and its pathological aggregation. mpg.de However, it is important to note that while methylene blue can prevent the formation of new tau aggregates, it may not be effective in reversing existing neurofibrillary tangles. nih.gov
Cellular and Subcellular Investigations of Methylene Blue Trihydrate Effects
Cellular Uptake and Intracellular Distribution Kinetics
Methylene (B1212753) blue's ability to penetrate cells is a critical aspect of its biological activity. Pharmacokinetic studies have demonstrated its rapid and extensive accumulation in tissues, notably in the nervous system, where its concentration can be 10 to 20 times higher than in the bloodstream within an hour of systemic administration. nih.gov While the precise cellular uptake mechanisms are still under investigation, it is believed to involve multiple factors. nih.gov
Once inside the cell, methylene blue distributes to various organelles. Its affinity for mitochondria is particularly significant. researchgate.net This is attributed to its ability to be reduced to its colorless form, leucomethylene blue, within the mitochondrial matrix. researchgate.net This redox cycling is a key feature of its mechanism of action.
Encapsulation of methylene blue in nanocarriers, such as liposomes, has been shown to enhance its cellular uptake. semanticscholar.org This approach can lead to a higher intracellular concentration of the compound, potentially increasing its efficacy in therapeutic applications like photodynamic therapy. semanticscholar.org
Effects on Cellular Metabolism and Bioenergetic Homeostasis
Methylene blue exerts significant effects on cellular energy metabolism, primarily through its interaction with the mitochondrial electron transport chain. At low concentrations, it can act as an alternative electron carrier, accepting electrons from NADH and transferring them to cytochrome c, thereby bypassing complexes I and III. mdpi.comtroscriptions.com This action can restore mitochondrial respiration in cases of mitochondrial dysfunction. troscriptions.comrenoja.com
By facilitating electron transfer, methylene blue can increase oxygen consumption and enhance the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. troscriptions.comrenoja.comnih.gov This improvement in mitochondrial efficiency helps to maintain bioenergetic homeostasis, particularly under conditions of cellular stress. drhui.com Furthermore, it has been observed that methylene blue can stimulate mitochondrial biogenesis, the process of creating new mitochondria. renoja.com
The impact of methylene blue on cellular respiration can be observed through changes in oxygen consumption. Studies have shown that it can increase the rate of non-phosphorylating respiration in isolated mitochondria. nih.gov This effect is central to its proposed neuroprotective and metabolic-enhancing properties. frontiersin.org
Mechanisms of Cellular Stress Response Modulation
Methylene blue has been shown to modulate various cellular stress responses, including oxidative stress, apoptosis, and inflammation.
Methylene blue exhibits a dual role as both a pro-oxidant and an antioxidant. nih.gov Its antioxidant properties are, in part, due to its ability to scavenge electrons and reduce the production of reactive oxygen species (ROS). nih.gov It can act as an alternative electron acceptor for enzymes like xanthine (B1682287) oxidase, thereby inhibiting the production of superoxide (B77818) radicals. nih.govpurdue.edu
Furthermore, methylene blue can induce the expression of phase-2 antioxidant enzymes. In HepG2 cells, it has been shown to increase the levels of thioredoxin reductase 1 and NADPH quinone oxidoreductase. nih.gov It may also enhance the expression of other key antioxidant enzymes such as superoxide dismutase, catalase, glutathione (B108866) peroxidase, and glutathione reductase through the activation of the Nrf2/antioxidant response element (ARE) pathway. drugbank.comnews-medical.net This induction of the cellular antioxidant defense system contributes to its protective effects against oxidative stress.
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Methylene blue has been demonstrated to modulate apoptotic signaling pathways. In models of ischemic stroke, it has been shown to inhibit apoptosis by suppressing the p53-Bax-Bcl-2-caspase-3 signaling cascade. plos.org This involves the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2. plos.orgpainphysicianjournal.com
However, in the context of photodynamic therapy, methylene blue can induce apoptosis in cancer cells. semanticscholar.orgnih.gov This process is often mediated by the generation of ROS, which leads to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. nih.gov Studies have shown an increased expression of cytochrome C, Fas-L, and the Bax/Bcl-2 and Bad/Bcl-2 ratios following methylene blue-mediated photodynamic therapy. nih.gov
Table 1: Effect of Methylene Blue on Apoptotic Markers
| Cell Type/Model | Treatment | Effect on Apoptotic Markers | Reference |
| Rat model of ischemic stroke | Methylene Blue | Suppression of p53 and Bax, enhancement of Bcl-2 | plos.org |
| Mouse fibroblasts (NIH/3T3) | Methylene Blue-mediated photodynamic therapy | Increased expression of cytochrome C, Fas-L, Bax/Bcl-2, Bad/Bcl-2, and VDAC-1 | nih.gov |
| Rat annulus fibrosus cells | Methylene Blue | Increased expression of caspase-3 and Bax, decreased expression of Bcl-2 | painphysicianjournal.com |
This table is interactive. Click on the headers to sort the data.
Methylene blue possesses anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response. drhui.com It can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). medchemexpress.comfrontiersin.org By inhibiting iNOS and the subsequent activation of soluble guanylate cyclase (sGC), it blocks the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in inflammation. medchemexpress.com
Furthermore, methylene blue has been shown to suppress the release of pro-inflammatory mediators such as cytokines and chemokines. drhui.com It can also modulate the function of immune cells, including macrophages and neutrophils, affecting their activation and migration. drhui.com Research has also indicated that methylene blue can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. frontiersin.org
Impact on Cell Proliferation and Viability in Research Models
The effect of methylene blue on cell proliferation and viability is highly dependent on its concentration and the specific cell type. In some contexts, it has been shown to promote cell viability and proliferation. For instance, in human embryonic fibroblasts, it can extend the proliferative lifespan. nih.gov
Conversely, at higher concentrations or in combination with light for photodynamic therapy, methylene blue can be cytotoxic and reduce cell viability. nih.govsemanticscholar.org Studies on annulus fibrosus cells have shown that methylene blue can inhibit cell viability in a concentration- and time-dependent manner. painphysicianjournal.com In head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of methylene blue and a diode laser resulted in a significant loss of cell viability. semanticscholar.orgresearchgate.net
Table 2: Effects of Methylene Blue on Cell Viability
| Cell Line | Treatment Conditions | Observed Effect on Viability | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 160 µM Methylene Blue for 4 min + diode laser for 8 min | Reduced to 5% of control | semanticscholar.orgresearchgate.net |
| Rat Annulus Fibrosus Cells | 2, 20, and 200 μg/mL Methylene Blue for 4 hours | Concentration-dependent increase in apoptosis (16.07%, 74.95%, and 90.09% respectively) | painphysicianjournal.com |
| Caco-2 Cells | Methylene Blue | IC50 of 2.03 μM for inhibition of SARS-CoV-2 induced cytotoxicity | medchemexpress.com |
| Human Osteoblast Cells | >0.5 µM Methylene Blue | Toxic | nih.gov |
This table is interactive. Click on the headers to sort the data.
Methylene Blue Trihydrate in Advanced Research Methodologies
Spectroscopic and Electrochemical Analytical Techniques
The distinct spectroscopic and electrochemical characteristics of methylene (B1212753) blue (trihydrate) are leveraged for its precise detection and analysis.
UV-Visible Spectroscopy for Quantitative Analysis
UV-Visible spectrophotometry is a primary method for the quantitative analysis of methylene blue in solutions. This technique relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration. csic.es The colored nature of methylene blue makes it an ideal candidate for analysis with UV-Visible spectroscopy, which has become a frequently used tool for its quantification. iarc.fr
A universal calibration curve can be constructed for methylene blue in water, which remains applicable across a wide range of concentrations and temperatures. csic.es The process involves measuring absorbance at characteristic wavelengths corresponding to its monomeric and aggregated forms. csic.es The absorption maxima for methylene blue are observed at approximately 246 nm and 292 nm, with a significant peak in the visible range around 660 nm. sielc.comsciepub.com For quantitative analysis, calibration curves are typically generated by plotting absorbance at a specific wavelength against a series of known concentrations. harricksci.comresearchgate.net This method has been validated for analyzing methylene blue concentrations in samples like wastewater, demonstrating high linearity (R-value > 0.99). researchgate.net
UV-Visible Spectroscopy Parameters for Methylene Blue Quantification
| Parameter | Value/Finding | Reference |
|---|---|---|
| Principle | Beer-Lambert Law | csic.esharricksci.com |
| Absorption Maxima (UV) | 246 nm, 292 nm | sielc.com |
| Absorption Maxima (Visible) | ~585-660 nm | sciepub.comharricksci.com |
| Linearity (R²) | >0.99 | researchgate.net |
| Limit of Detection (LOD) | 0.46415 mg/kg | researchgate.net |
| Limit of Quantification (LOQ) | 1.54716 mg/kg | researchgate.net |
Liquid Chromatography-Mass Spectrometry for Compound Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of methylene blue and its metabolites, such as azure B. nih.govmdpi.com This method is particularly valuable for analyzing trace levels of the compound in complex biological and environmental matrices, including plasma, brain tissue, and industrial wastewater. nih.govrsc.orgnih.gov
The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE) or simple protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govrsc.org Various columns, such as Acquity® BEH C18 and Zorbax HILIC Plus, are used for separation. nih.govrsc.org Isocratic or gradient elution with mobile phases consisting of solvents like acetonitrile, water, and modifiers like formic acid or ammonium (B1175870) acetate (B1210297) is employed to achieve efficient separation in short run times. nih.govrsc.orgresearchgate.net Detection is often performed using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) providing high selectivity and sensitivity. rsc.orgresearchgate.net LC-MS/MS methods have been developed with low limits of detection (LOD) and quantification (LOQ), making them suitable for pharmacokinetic studies and environmental monitoring. nih.govmdpi.comrsc.org
LC-MS/MS Methodologies for Methylene Blue Analysis
| Matrix | Column | Mobile Phase Components | Detection Mode | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Environmental Water | Acquity® BEH C18 | Water, Acetonitrile, Formic Acid | ESI-MS/MS (MRM) | 0.1 ng/mL | 0.4 ng/mL | rsc.orgresearchgate.net |
| Rat Plasma | Zorbax HILIC Plus | Water, Methanol, Ammonium Acetate | ESI-MS/MS | - | 1 ng/mL | nih.gov |
| Food Simulants | - | - | LC-MS/MS | 0.0019–0.0706 µg/L | 0.0057–0.2138 µg/L | mdpi.com |
| Mouse Plasma & Brain | PolymerX RP-1 | Water, Methanol, Difluoroacetic Acid | LC-qTOF-MS | - | 3.05 ng/mL | nih.gov |
Electrochemical Probing for Redox State Analysis
Methylene blue is a redox-active compound that can be studied using electrochemical techniques like cyclic voltammetry (CV). sciepub.comsciepub.com These methods provide insight into the electron transfer processes and redox state of the molecule. Methylene blue is widely used as a redox indicator because its oxidized form is blue, while its reduced, colorless form is known as leucomethylene blue. wikipedia.org
Electrochemical analysis reveals that the reduction of methylene blue can proceed through two distinct monoelectronic charge transfer steps. conicet.gov.ar The first step yields a stable free radical, and the second produces an anion. conicet.gov.ar This reversible redox behavior allows it to be used as an electrochemical probe. scbt.comnih.gov For instance, it has been immobilized on electrode surfaces to create sensors for detecting biomolecules. nih.gov The combination of electrochemistry with spectroscopy (spectroelectrochemistry) allows for a detailed study of these redox processes, correlating electrochemical events with spectroscopic changes. sciepub.comsciepub.com The potential difference between the anodic and cathodic peaks in a cyclic voltammogram provides information about the reversibility of the redox reaction. sciepub.com
In Vitro Experimental Models for Mechanistic Elucidation
Methylene blue (trihydrate) is employed in various in vitro models to investigate its mechanisms of action at the molecular and cellular levels.
Cell Culture Systems for Molecular and Cellular Studies
Methylene blue is a versatile tool in cell culture systems, where it is used for a range of molecular and cellular studies. pubcompare.ai Its most common application is as a biological stain for procedures like Wright's stain and Jenner's stain, and for the visualization of nucleic acids (RNA or DNA) in gels or on hybridization membranes. wikipedia.orgpubcompare.ai
Beyond its role as a stain, methylene blue is investigated in cell culture for its effects on cellular processes. It is used in studies of mitochondrial function, where it can act as an alternative electron acceptor to restore mitochondrial activity. pubcompare.aimedchemexpress.com It is also utilized in neurodegenerative disease research, with studies exploring its potential as a mitochondrial protective agent. pubcompare.ai Furthermore, research has used methylene blue to investigate DNA damage in cells. For example, comet assays on oesophageal mucosal cells treated with methylene blue have shown elevated levels of DNA damage, highlighting its application in studying genotoxicity. iarc.fr It is also used in plant cell culture research. cdhfinechemical.com
Enzyme Assays for Biochemical Characterization
Enzyme assays are crucial for characterizing the biochemical effects of methylene blue (trihydrate), particularly its role as an enzyme inhibitor. It is known to inhibit several key enzymes, including soluble guanylyl cyclase (sGC), monoamine oxidase A (MAO-A), and nitric oxide synthase (NOS). medchemexpress.commedchemexpress.com The inhibition of these enzymes underlies many of its observed biological effects. medchemexpress.com
Specific studies have quantified the inhibitory action of methylene blue on particular enzymes. For example, in an assay using human erythrocyte glutathione-S-transferase (GST), methylene blue was found to inhibit the enzyme with a mixed type of inhibition. sci-hub.se The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined, providing quantitative measures of its interaction with the enzyme. sci-hub.se Such enzyme assays are fundamental to understanding the molecular mechanisms through which methylene blue exerts its effects.
Inhibitory Activity of Methylene Blue in Enzyme Assays
| Enzyme | Finding | IC50 Value | Ki Value | Reference |
|---|---|---|---|---|
| Glutathione-S-transferase (GST) | Mixed type inhibition | 1.40 mmol/L | 1.17 mmol/L | sci-hub.se |
| Soluble Guanylyl Cyclase (sGC) | Inhibitor | - | - | medchemexpress.commedchemexpress.com |
| Monoamine Oxidase A (MAO-A) | Inhibitor | - | - | medchemexpress.commedchemexpress.com |
| Nitric Oxide Synthase (NOS) | Inhibitor | - | - | medchemexpress.commedchemexpress.com |
Organelle-Specific Functional Assays (e.g., Mitochondrial Respiration)
Methylene Blue (trihydrate) serves as a significant tool in organelle-specific functional assays, particularly in the study of mitochondrial respiration. Its unique redox properties allow it to act as an artificial electron carrier, directly influencing the electron transport chain (ETC). At low concentrations, Methylene Blue can accept electrons from sources like NADH and FADH2 and donate them to cytochrome c, effectively bypassing complexes I and III of the ETC. nih.govmdpi.comwikipedia.org This mechanism is central to its application in assays designed to investigate mitochondrial function and dysfunction.
The compound's ability to shuttle electrons helps sustain mitochondrial respiration even when components of the ETC are inhibited or compromised. nih.govmdpi.com This makes it an invaluable agent in high-resolution respirometry studies aimed at understanding the bioenergetics of isolated mitochondria. By acting as an exogenous electron cycler, Methylene Blue promotes oxygen consumption and the subsequent reduction of molecular oxygen to water, a process catalyzed by cytochrome c oxidase (Complex IV). nih.gov
Research has demonstrated that Methylene Blue enhances mitochondrial oxygen consumption in a substrate-dependent manner. Studies on cardiac mitochondria from both healthy and diabetic rats showed that the addition of Methylene Blue increased oxygen consumption when mitochondria were energized with either Complex I substrates (glutamate and malate) or a Complex II substrate (succinate). scholaris.canih.gov This suggests a broad enhancement of respiratory function. scholaris.ca Interestingly, the effect on reactive oxygen species (ROS) production is dichotomous; it increases H₂O₂ release with Complex I substrates but decreases it with the Complex II substrate. scholaris.canih.gov These findings highlight Methylene Blue's utility in dissecting specific pathways of mitochondrial metabolism and oxidative stress.
Table 1: Research Findings on Methylene Blue's Effect on Mitochondrial Respiration
| Study Focus | Model System | Key Findings | Reference |
| General Mechanism | Review/Theoretical | Acts as a redox mediator, donating electrons to cytochrome c, bypassing Complexes I & III to sustain ATP production. nih.govgethealthspan.com | nih.govgethealthspan.com |
| Complex III Inhibition | Isolated mitochondria (Rat, Mouse, Guinea Pig) | Stimulated oxygen consumption and improved membrane potential in mitochondria treated with Complex III inhibitors (antimycin, myxothiazol). mdpi.com | mdpi.com |
| Substrate-Dependent Effects | Isolated cardiac mitochondria (Diabetic Rat) | Increased O₂ consumption with both Complex I (glutamate+malate) and Complex II (succinate) substrates. Increased H₂O₂ with Complex I substrates, but decreased H₂O₂ with Complex II substrate. scholaris.canih.gov | scholaris.canih.gov |
| Ethanol (B145695) Withdrawal Stress | Rat cerebellum; HT22 cell line | Attenuated the suppression of mitochondrial respiration and cytochrome c oxidase content induced by ethanol withdrawal. scispace.com | scispace.com |
Advanced Microscopy and Staining Protocols
Methylene Blue (trihydrate) is a foundational thiazine (B8601807) dye in microscopy, valued for its utility in a range of staining protocols. moleculardepot.comchemimpex.com Its application spans from basic visualization of cellular structures in fixed specimens to dynamic observation of living cells. As a cationic (positively charged) dye, it readily binds to negatively charged, acidic components within the cell, most notably nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. macsenlab.commorphisto.deprotocols.io This property results in a high-contrast blue staining of these structures, making them clearly visible under a microscope. macsenlab.com
Applications in Biological Staining for Visualization
The dye is a common component in various established staining procedures:
Simple Staining: Used to quickly visualize bacteria, revealing their shape and arrangement. macsenlab.com
Counterstaining: It is frequently used as a counterstain in more complex procedures like the Ziehl-Neelsen and Gram stains. macsenlab.comabcam.com In Gram staining, it colors the gram-negative bacteria blue or purple after the decolorization step.
Polychromatic Staining: Methylene Blue is a key component of Romanowsky-type stains (e.g., Wright's stain, Giemsa stain), where its oxidation products (azures) contribute to a wider range of colors, allowing for detailed differentiation of blood cells. wikipedia.orgsigmaaldrich.com
Protocols for Methylene Blue staining are straightforward. For fixed tissue sections, the process typically involves deparaffinization, hydration, application of the staining solution, followed by dehydration and mounting. abcam.com This allows for the stable, long-term preparation of slides for microscopic analysis.
Table 2: General Protocol for Methylene Blue Staining of Fixed Sections
| Step | Procedure | Purpose | Reference |
| 1 | Deparaffinize and Hydrate | Remove paraffin (B1166041) wax and rehydrate the tissue section to allow the aqueous stain to penetrate. | abcam.com |
| 2 | Staining | Apply Methylene Blue solution to the section and incubate for 1-3 minutes. | protocols.ioabcam.com |
| 3 | Rinsing | Briefly rinse with distilled water or an alcohol solution to remove excess stain. | abcam.com |
| 4 | Dehydration | Pass the slide through increasing concentrations of alcohol to remove water. | abcam.com |
| 5 | Clearing and Mounting | Treat with a clearing agent (e.g., xylene) and mount with a coverslip using a synthetic resin. | abcam.com |
Live-Cell Imaging Techniques Utilizing Methylene Blue (Trihydrate)
Beyond its use on fixed specimens, Methylene Blue (trihydrate) is also valuable for vital staining, a technique used to stain and examine living cells. morphisto.de At low, non-toxic concentrations, it can permeate the membranes of living cells without immediately killing them. morphisto.de This allows for the real-time observation of cellular processes and structures. morphisto.de
In living cells, Methylene Blue can act as an indicator of cell viability. Healthy, metabolically active cells contain enzymes that can reduce Methylene Blue to its colorless, reduced form (leuco-methylene blue). wikipedia.org In contrast, dead or dying cells lack this metabolic activity and are therefore unable to reduce the dye, causing them to remain stained blue. wikipedia.org
Its ability to accumulate in mitochondria due to its positive charge and lipophilic nature makes it particularly useful for visualizing this organelle in living cells. morphisto.demdpi.com This allows researchers to observe mitochondrial distribution and morphology in real-time. Confocal microscopy studies have utilized Methylene Blue, often in conjunction with other fluorescent probes, to localize mitochondria and other organelles within living fibroblasts. researchgate.net This application is crucial for studying dynamic cellular responses to various stimuli and for understanding the role of mitochondria in cell health and disease. morphisto.deresearchgate.net
Research Applications of Methylene Blue Trihydrate in Biomedical Models
Photodynamic Applications in Preclinical Research
Photodynamic therapy (PDT) is a modality that utilizes a photosensitizer, light, and oxygen to induce cell death. Methylene (B1212753) blue is a well-established photosensitizer in this domain. biolight.shop
Mechanisms of Photosensitization and Singlet Oxygen Generation
The photodynamic action of methylene blue is initiated by the absorption of light, typically in the red spectrum (around 660-665 nm), which excites the methylene blue molecule from its ground state to an excited singlet state. nih.govresearchgate.net It then undergoes intersystem crossing to a longer-lived triplet state. mdpi.com This triplet-state methylene blue can then follow two primary pathways, known as Type I and Type II mechanisms.
In the Type II mechanism, the excited photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.govdrugs.com The Type I mechanism involves the transfer of an electron or hydrogen atom from the photosensitizer to a substrate, producing other reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals. nih.gov The generation of these ROS is the fundamental basis for the cytotoxic effects observed in photodynamic therapy. biolight.shop
In Vitro Photodynamic Cytotoxicity in Cancer Cell Lines
The efficacy of methylene blue-mediated PDT (MB-PDT) has been demonstrated in a variety of cancer cell lines. When exposed to light, methylene blue selectively accumulates in cancer cells and induces apoptosis and necrosis. drugs.comfrontiersin.org
In a study on A549 human lung adenocarcinoma cells, treatment with methylene blue followed by light exposure significantly decreased cell viability and induced apoptosis. ersnet.orgspandidos-publications.com This was associated with the activation of caspases and the generation of reactive oxygen species. ersnet.orgspandidos-publications.com Similarly, in head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of methylene blue and a 660 nm diode laser resulted in a significant loss of cell viability and abrogated clonogenic growth. nih.gov Research on oral squamous cell carcinoma (OSCC) cell lines also showed that PDT with methylene blue increased the cytotoxic activity of the compound. mdpi.com
Further studies have explored the use of nanocarriers to enhance the efficacy of MB-PDT. For instance, hollow gold nanoshells loaded with methylene blue have been shown to improve the efficiency of photodynamic therapy in melanoma and breast cancer cells by increasing the production of free oxygen radicals. nih.gov
| Cancer Cell Line | Key Findings | Reference |
|---|---|---|
| A549 (Lung Adenocarcinoma) | MB-PDT significantly decreased cell viability and induced apoptosis through caspase activation and ROS generation. | ersnet.orgspandidos-publications.com |
| SCC-25 and Detroit 562 (Head and Neck Squamous Cell Carcinoma) | Combination of MB and a 660 nm laser led to a significant loss of cell viability and abrogated clonogenic growth. | nih.gov |
| HSC-3 and SCC-9 (Oral Squamous Cell Carcinoma) | PDT with MB increased the cytotoxic activity against OSCC cells. | mdpi.com |
| DFW and MCF-7 (Melanoma and Breast Cancer) | Hollow gold nanoshells loaded with MB enhanced PDT efficacy by increasing free oxygen radical production. | nih.gov |
Preclinical Models of Antifungal Photodynamic Inactivation
Methylene blue-mediated photodynamic therapy has shown considerable promise as an antifungal treatment. In vitro studies have demonstrated its effectiveness against various Candida species, which are common causes of opportunistic fungal infections. nih.gov The photodynamic action of methylene blue leads to a significant reduction in Candida colonies. nih.gov
Research has shown that MB-PDT is effective against both Candida albicans and non-albicans species like Candida glabrata and Candida krusei. nih.govnih.gov The fungicidal activity is dependent on the photosensitizer and the appropriate light wavelength, with red light around 660 nm being optimal for methylene blue activation. nih.gov Studies have indicated that MB-PDT can be a suitable adjunct therapy for managing candidiasis. nih.gov
| Fungal Species | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Candida albicans, C. glabrata, C. krusei | In vitro culture | Significant reduction in the number of Candida colonies. C. krusei was the most sensitive. | nih.gov |
| Candida albicans, C. parapsilosis, C. glabrata | In vitro (planktonic and biofilm) | MB-PDT showed antifungal effect on C. albicans. | nih.gov |
Investigation of Antibacterial Photodynamic Effects
The antibacterial properties of MB-PDT have been investigated in various preclinical models, demonstrating its potential to combat bacterial infections, including those caused by antibiotic-resistant strains. nih.gov The therapy is effective against a broad spectrum of bacteria found in human abscesses, such as Escherichia coli, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govconsensus.app
In planktonic cultures, MB-PDT has been shown to cause a significant 4- to 7-fold log reduction in colony-forming units (CFU) for several bacterial species. nih.gov However, its efficacy is reduced when bacteria are grown as biofilms, indicating that protocol optimization is needed for treating these more complex structures. nih.govconsensus.app Studies on multi-species oral biofilms have also shown that MB-PDT can reduce the metabolic activity and total bacterial count. mdpi.comresearchgate.net Furthermore, MB-PDT has demonstrated efficacy against extensively drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov
Neurobiological Research Models
Beyond its photodynamic properties, methylene blue has been explored for its effects on the central nervous system, particularly in the context of cognitive function and memory.
Cognitive Enhancement and Memory Modulatory Studies
Preclinical studies in rodent models have suggested that methylene blue can enhance cognitive function and memory. rockridgepharmacy.comsc.edu Research indicates that it may improve memory recall and recognition. rockridgepharmacy.com The mechanisms underlying these effects are thought to involve the enhancement of cellular energy production and neuroprotection. corrheal.com
Methylene blue has the ability to cross the blood-brain barrier and can act as an alternative electron carrier in the mitochondrial electron transport chain, which may enhance ATP production in neurons. corrheal.comresearchgate.net This is crucial for maintaining the high energy demands of the brain and supporting cognitive processes. corrheal.com Animal studies have shown that methylene blue can improve long-term habituation and object recognition memory. nih.gov It has also been found to reverse scopolamine-induced spatial learning impairment in a dose-dependent manner. nih.gov Furthermore, research suggests that methylene blue may influence neurotransmitter systems, which play a role in mood, focus, and mental clarity. corrheal.com
Studies in rat models of chronic cerebral hypoperfusion have demonstrated that daily administration of methylene blue can attenuate deficits in visual learning and memory. researchgate.net It is believed to act on the consolidation phase of memory, enhancing the retention of newly acquired information. nih.gov
| Behavioral Task | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Object Recognition | Rat | Improved object recognition. | nih.gov |
| Open Field Habituation | Rat | Improved long-term habituation. | nih.gov |
| Morris Water Maze | Rat | Reversed scopolamine-induced spatial learning impairment. | nih.gov |
| Visual Water Task | Rat (with chronic cerebral hypoperfusion) | Attenuated deficits in visual learning and memory. | researchgate.net |
Neuroprotective Mechanisms in In Vitro and In Vivo Models of Neurological Dysfunction
Methylene blue (trihydrate) has demonstrated significant neuroprotective properties across a variety of in vitro and in vivo models of neurological dysfunction. Its mechanisms of action are multifaceted, primarily revolving around the enhancement of mitochondrial function and the attenuation of cellular stress pathways.
In in vitro models, methylene blue has been shown to protect neuronal cells from various insults. For instance, in HT22 cells subjected to oxygen and glucose deprivation/reoxygenation (OGD/reoxygenation), a model for ischemic injury, methylene blue treatment significantly increased cell viability by approximately 50% compared to controls. nih.gov This protective effect is linked to its ability to act as an alternative electron carrier in the mitochondrial electron transport chain, which helps to maintain cellular energy production and reduce the generation of reactive oxygen species (ROS). nih.govresearchgate.netplos.org Studies have shown that methylene blue can enhance cellular oxygen consumption, increase ATP concentration, and augment the activity of mitochondrial complex IV. nih.govplos.orgnih.gov Furthermore, it mitigates neuronal apoptosis by reversing mitochondrial dysfunction caused by OGD injury. nih.gov
A key mechanism underlying its neuroprotective effects is the stabilization of hypoxia-inducible factor-1α (HIF-1α), which is crucial for cellular adaptation to low oxygen conditions. nih.gov Methylene blue treatment leads to an increased nuclear translocation of HIF-1α, which in turn activates downstream pathways involved in glucose metabolism and cell survival. nih.gov
Table 1: Summary of Neuroprotective Effects of Methylene Blue in Preclinical Models
| Model Type | Model System | Key Findings | References |
|---|---|---|---|
| In Vitro | HT22 cells (OGD/reoxygenation) | Increased cell viability by ~50%; Enhanced mitochondrial function; Stabilized HIF-1α. | nih.gov |
| In Vitro | Neuronal cultures (OGD injury) | Reversed mitochondrial dysfunction; Reduced neuronal apoptosis. | nih.gov |
| In Vivo | Traumatic Brain Injury (mice) | Reduced neuronal apoptosis; Improved cognitive and motor function. | nih.govresearchgate.net |
| In Vivo | Parkinson's Disease (mice) | Attenuated loss of dopaminergic neurons; Upregulated BDNF. | uq.edu.au |
| In Vivo | Alzheimer's Disease (rats) | Partially mitigated memory impairment; Prevented neuroinflammation. | nih.gov |
Models of Blood-Brain Barrier Integrity Modulation
Methylene blue has been investigated for its role in modulating the integrity of the blood-brain barrier (BBB) in various models of neurological injury. The BBB is a critical component for maintaining central nervous system homeostasis, and its disruption is a hallmark of many neurological disorders.
In in vitro models, such as a BBB model established with co-cultured cells, methylene blue has been shown to significantly improve the integrity of the barrier following oxygen-glucose deprivation (OGD) injury. nih.gov OGD causes a significant increase in BBB permeability, and treatment with methylene blue was able to counteract this effect. nih.gov
In vivo studies have further substantiated these findings. In a pig model of cardiac arrest and cardiopulmonary resuscitation, which induces ischemia/reperfusion injury, methylene blue treatment was found to protect the cortical BBB against disruption. nih.gov This was evidenced by decreased albumin leakage, reduced brain water content, and less neuronal injury in the treated group compared to the saline control group. nih.gov The protective mechanism is thought to involve the reduction of nitric oxide metabolites, as methylene blue decreased cerebral tissue nitrite/nitrate content. nih.gov
Similarly, in a mouse model of traumatic brain injury (TBI), methylene blue treatment significantly improved BBB integrity. nih.gov This was demonstrated through an Evans blue permeability assay, which showed significantly lower dye extravasation into the brain parenchyma in the methylene blue-treated TBI group compared to the saline-treated TBI group. nih.gov The study also found that methylene blue reduced brain water content, further indicating a restoration of BBB function. nih.gov
Table 2: Effects of Methylene Blue on Blood-Brain Barrier Integrity in Research Models
| Model Type | Model System | Key Findings | References |
|---|---|---|---|
| In Vitro | Co-culture BBB model (OGD) | Significantly improved BBB integrity. | nih.gov |
| In Vivo | Ischemia/Reperfusion (pigs) | Decreased albumin leakage; Reduced brain water content; Reduced neuronal injury. | nih.gov |
| In Vivo | Traumatic Brain Injury (mice) | Decreased Evans blue permeability; Reduced brain water content. | nih.gov |
Exploration in Animal Models of Neurodegenerative Conditions
Methylene blue has been extensively studied in various animal models of neurodegenerative conditions, demonstrating its potential as a therapeutic agent. Its neuroprotective effects are attributed to its ability to enhance mitochondrial function, reduce oxidative stress, and modulate inflammatory responses.
In a streptozotocin-induced rat model of sporadic Alzheimer's disease, intravenous injections of methylene blue partially mitigated memory impairments. nih.gov The treatment also prevented the associated increase in microglial and astrocyte activation in the brain cortex, indicating an anti-inflammatory effect. nih.gov Furthermore, methylene blue was found to prevent the increase in the expression of the autophagy marker LC3B in the hippocampus of these animals. nih.gov In transgenic mouse models of Alzheimer's disease, methylene blue has been shown to improve cognitive dysfunction. researchgate.net
In a mouse model of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), pretreatment with methylene blue significantly attenuated the loss of dopaminergic neurons and the depletion of dopamine (B1211576). uq.edu.au The study also observed a reduction in glial cell activation. uq.edu.au The neuroprotective mechanism in this model was linked to the upregulation of brain-derived neurotrophic factor (BDNF) and the activation of its downstream signaling pathways. uq.edu.au
Table 3: Methylene Blue in Animal Models of Neurodegenerative Conditions
| Disease Model | Animal | Key Findings | References |
|---|---|---|---|
| Alzheimer's Disease | Rats (streptozotocin-induced) | Partially mitigated memory impairment; Prevented neuroinflammation and increased autophagy. | nih.gov |
| Alzheimer's Disease | Mice (transgenic) | Improved cognitive dysfunction. | researchgate.net |
| Parkinson's Disease | Mice (MPTP-induced) | Attenuated loss of dopaminergic neurons; Reduced dopamine depletion; Upregulated BDNF. | uq.edu.au |
| Traumatic Brain Injury | Mice | Improved cognitive and motor function; Reduced neuronal apoptosis; Improved BBB integrity. | nih.govresearchgate.net |
Role in Regenerative Biology Research Models
Effects on Fibroblast Proliferation and Extracellular Matrix Production
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. nih.gov Fibroblasts are the primary cell type responsible for producing and remodeling the ECM. nih.gov Methylene blue has been shown to influence fibroblast activity and the production of key ECM components.
In studies using human dermal fibroblasts, it has been reported that methylene blue can increase the production of elastin (B1584352) and collagen 2A1, two critical proteins for maintaining the structure and elasticity of the skin. researchgate.net This suggests a role for methylene blue in promoting ECM synthesis. Research has also indicated that methylene blue can promote the proliferation of fibroblasts. researchgate.net In wound healing models, fibroblasts pre-treated with methylene blue showed enhanced migration into the wounded area, which is a crucial step in the healing process. researchgate.net
The interaction between fibroblasts and the ECM is a dynamic process where the ECM influences fibroblast function, and in turn, fibroblasts modify the ECM. nih.gov By promoting fibroblast proliferation and the synthesis of essential ECM proteins, methylene blue may contribute to tissue regeneration and repair.
Table 4: Influence of Methylene Blue on Fibroblasts and Extracellular Matrix Components
| Cell Type | Effect of Methylene Blue | Key Findings | References |
|---|---|---|---|
| Human Dermal Fibroblasts | Increased ECM Production | Increased production of elastin and collagen 2A1. | researchgate.net |
| Human Dermal Fibroblasts | Enhanced Proliferation & Migration | Promoted fibroblast proliferation; Increased migration in wound healing assays. | researchgate.net |
Studies in Cellular Senescence Models
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. healthunlocked.com Methylene blue has been identified as a potent anti-senescence agent in in vitro models.
In studies using human IMR90 fibroblasts, methylene blue has been shown to delay cellular senescence and extend the lifespan of these cells by more than 20 population doublings. nih.gov This effect is achieved at nanomolar concentrations and is linked to the enhancement of mitochondrial function. nih.govresearchgate.net Methylene blue increases the activity of mitochondrial complex IV by 30% and enhances cellular oxygen consumption by 37-70%. nih.govresearchgate.net It also reverses premature senescence induced by stressors such as hydrogen peroxide or cadmium. nih.govresearchgate.net
The anti-senescence activity of methylene blue is associated with a transient increase in the NAD+/NADH ratio, which in turn triggers the phosphorylation of AMP-activated protein kinase (AMPK), a key energy regulator. nih.govresearchgate.net This is followed by the induction of PGC1α and SURF1, which are involved in mitochondrial and complex IV biogenesis. nih.govresearchgate.net Consequently, methylene blue-treated cells exhibit a significant decrease in cellular oxidants and a slower rate of telomere erosion. nih.govresearchgate.net The mechanism is thought to involve the cycling of methylene blue between its oxidized form and its reduced form, leucomethylene blue, within the mitochondria, which helps to block the production of oxidants. nih.govresearchgate.net
Table 5: Anti-Senescence Effects of Methylene Blue in Fibroblast Models
| Cell Line | Key Findings | Mechanisms of Action | References |
|---|---|---|---|
| Human IMR90 Fibroblasts | Delayed cellular senescence; Extended cellular lifespan by >20 population doublings. | Enhanced mitochondrial function; Increased complex IV activity; Increased oxygen consumption. | nih.govresearchgate.net |
| Human IMR90 Fibroblasts | Reversed premature senescence induced by H2O2 or cadmium. | Reduced cellular oxidants. | nih.govresearchgate.net |
| Human IMR90 Fibroblasts | Slowed telomere erosion. | Transiently increased NAD+/NADH ratio; Activated AMPK signaling pathway. | nih.govresearchgate.net |
Environmental and Industrial Research Aspects of Methylene Blue Trihydrate
Analytical Detection and Monitoring in Environmental Matrices
The pervasive use of methylene (B1212753) blue in various industries necessitates robust and sensitive analytical methods for its detection and quantification in environmental samples. rsc.org Accurate monitoring is crucial for assessing the extent of pollution in wastewater and aquatic ecosystems and for evaluating the efficacy of remediation strategies. semanticscholar.org
Quantitative Analysis in Wastewater and Aquatic Ecosystems
Several analytical techniques are employed for the quantitative analysis of methylene blue in environmental matrices. A highly sensitive and selective method involves solid-phase extraction (SPE) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.orgsemanticscholar.org This approach has been optimized for the analysis of methylene blue in industrial wastewater, achieving a low limit of detection (LOD) of 0.1 ng mL⁻¹ and a limit of quantification (LOQ) of 0.4 ng mL⁻¹. rsc.org In a study analyzing industrial effluents from paper, textile, laundry, and printing press industries, methylene blue levels were detected in the range of 0.36 to 1.08 µg mL⁻¹ with excellent recovery rates of 95–99%. rsc.org
Another commonly used method is UV-Vis spectrophotometry, which is simpler and more cost-effective. uns.ac.id The concentration of methylene blue is typically determined by measuring its absorbance at its maximum wavelength (λmax), which is around 664-665 nm. uns.ac.idmabjournal.com Validation of this method has demonstrated good linearity, precision, and accuracy for determining methylene blue levels in water. uns.ac.id For instance, one study reported an LOD of 0.4642 mg/kg and an LOQ of 1.5472 mg/kg in wastewater samples. uns.ac.id
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another powerful technique for the determination of methylene blue and its metabolites in aquatic products. mdpi.com This method offers high sensitivity and specificity, with a reported LOQ of 1.0 µg/kg for methylene blue and its metabolites like azure A, azure B, and azure C. mdpi.com
Table 1: Comparison of Analytical Methods for Methylene Blue Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | 0.1 ng mL⁻¹ | 0.4 ng mL⁻¹ | Industrial Wastewater | rsc.org |
| UV-Vis Spectrophotometry | 0.4642 mg/kg | 1.5472 mg/kg | Wastewater | uns.ac.id |
| HPLC-MS/MS | - | 1.0 µg/kg | Aquatic Products | mdpi.com |
Method Development for Trace Analysis
The detection of trace levels of methylene blue is critical, especially in aquatic environments where even low concentrations can be harmful. researchgate.net Method development for trace analysis often focuses on enhancing sensitivity and minimizing matrix interference. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) has been evaluated for the trace analysis of sulfide (B99878) through derivatization to methylene blue. nih.gov This method achieved a very low detection limit for sulfide, corresponding to approximately 50 ng L⁻¹ or 1.5 nmol L⁻¹ of methylene blue. nih.gov
For the direct analysis of methylene blue in aquatic products, a method involving liquid-liquid extraction, solid-phase extraction (SPE) cleanup, and subsequent LC-MS/MS analysis has been developed. nju.edu.cn This method demonstrated a limit of quantification of 0.5 μg/kg in samples such as eel, toasted eel, and shrimp, with recovery rates between 73.0% and 108.3%. nju.edu.cn The U.S. Geological Survey has also developed a method for determining methylene blue active substances using spectrophotometry, which involves a liquid-liquid extraction and a back-washing step to minimize interferences, achieving a method detection limit of 0.02 milligrams per liter. usgs.gov
Degradation Pathways and Remediation Strategies
The removal of methylene blue from contaminated water sources is a significant area of environmental research. Various physical, chemical, and biological methods have been investigated to degrade or remove this persistent dye.
Photocatalytic Degradation Mechanisms and Catalysts
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts and a light source to break down organic pollutants like methylene blue into simpler, less harmful substances such as CO₂ and H₂O. matec-conferences.org The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon the excitation of the catalyst by light. mdpi.com
A variety of catalysts have been explored for the photocatalytic degradation of methylene blue. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its stability and effectiveness. matec-conferences.org Composites such as graphene/titania (GR/TiO₂) have shown enhanced photocatalytic activity. matec-conferences.org The degradation pathway of methylene blue using GR/TiO₂ involves the breaking of the N-S heterocyclic conjugate structure and the subsequent oxidation and opening of the aromatic rings. matec-conferences.org Other effective catalysts include iron titanate (Fe₂TiO₅) nanoparticles, which have demonstrated high degradation efficiency under natural sunlight, particularly in strong alkaline conditions that facilitate the formation of hydroxyl radicals. royalsocietypublishing.org Brookite–rutile bi-crystalline TiO₂ has also shown high degradation rates under both UV and visible light. rsc.org
Table 2: Examples of Photocatalysts for Methylene Blue Degradation
| Catalyst | Light Source | Degradation Efficiency | Reference |
|---|---|---|---|
| Graphene/Titania (GR/TiO₂) | UV | Mineralization to H₂O and CO₂ | matec-conferences.org |
| Iron Titanate (Fe₂TiO₅) | Natural Sunlight | High in alkaline medium | royalsocietypublishing.org |
| Brookite–Rutile TiO₂ | UV and Visible Light | Complete degradation in 3h (UV) and 36h (Visible) | rsc.org |
Biodegradation by Microbial Systems
Biodegradation offers an environmentally friendly and cost-effective approach to treating methylene blue-contaminated wastewater. mabjournal.com This process utilizes the metabolic capabilities of microorganisms to break down the complex dye structure. mabjournal.com Several bacterial species have been identified for their ability to decolorize and degrade methylene blue.
Pseudomonas aeruginosa has been identified as a dominant bacterium in the biodegradation of methylene blue, with removal efficiencies ranging from 82.25% to 97.82% for initial MB concentrations of 50 to 200 mg/L. muk.ac.irresearchgate.net Other bacterial strains, such as Klebsiella pneumoniae and Bacillus sp., have also demonstrated the ability to degrade methylene blue. mabjournal.commdpi.com For instance, Bacillus sp. React3 has shown effective decolorization of methylene blue, which is attributed to the production of enzymes like lignin (B12514952) peroxidase. mdpi.com The efficiency of biodegradation can be influenced by factors such as the initial dye concentration and pH. hibiscuspublisher.com Studies have shown that as the initial concentration of methylene blue increases, the removal efficiency by bacteria may decrease. hibiscuspublisher.com
Table 3: Microbial Strains Involved in Methylene Blue Biodegradation
| Microbial Strain | Removal Efficiency | Optimal Conditions | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 82.25% - 97.82% | Initial MB conc. 50-200 mg/L | muk.ac.irresearchgate.net |
| Klebsiella pneumoniae strain UMTFA1 | 10.52% after 8 days | pH 7, 37 °C | mabjournal.com |
| Pseudomonas aeruginosa strain UMTFA2 | 11.65% after 8 days | pH 7, 37 °C | mabjournal.com |
| Soil bacterium isolate a1 | 90.41% | 50 mg/L initial MB conc. | hibiscuspublisher.com |
Adsorption-Based Removal Methodologies
Adsorption is a widely used and effective physical method for removing methylene blue from aqueous solutions. isca.meresearchgate.net This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. chalcogen.ro A variety of low-cost and efficient adsorbents have been investigated.
Activated carbon is a common adsorbent due to its high surface area and porosity. tandfonline.com Chemically modified activated carbons have shown enhanced adsorption capacities for methylene blue. tandfonline.com For example, activated carbon treated with nitric acid and sulfuric acid exhibited a maximum adsorption capacity of 38.508 mg/g. tandfonline.com Other low-cost adsorbents derived from agricultural waste, such as walnut shells, have also proven effective. isca.metandfonline.com The adsorption capacity is influenced by factors like the initial dye concentration, adsorbent dosage, pH, and temperature. researchgate.netchalcogen.ro Isotherm models like the Langmuir and Freundlich models are used to describe the adsorption behavior, with the Langmuir model often suggesting monolayer adsorption on a homogeneous surface. mdpi.comtandfonline.com
Table 4: Adsorption Capacities of Various Adsorbents for Methylene Blue
| Adorbent Material | Adsorption Capacity (mg/g) | Isotherm Model Fit | Reference |
|---|---|---|---|
| Chemically activated carbon (ACPP3) | 38.508 | Langmuir | tandfonline.com |
| GO/ZnTiO₃/TiO₂ composite | 78 | Langmuir | mdpi.com |
| Common walnut shell | 50.47 | Thomas model (continuous flow) | tandfonline.com |
Environmental Fate and Transformation Products in Research Contexts
The environmental fate of Methylene Blue (trihydrate) is a significant area of research, primarily focusing on its degradation and the identification of its transformation products. The complex aromatic structure of Methylene Blue makes it resistant to complete biodegradation, leading to persistence in aquatic environments. researchgate.netmdpi.com Research into its transformation is crucial for understanding its long-term environmental impact and for developing effective remediation strategies. researchgate.net
The degradation of Methylene Blue is investigated through various advanced oxidation processes (AOPs), including photocatalysis, and biodegradation by microorganisms. mdpi.comnih.gov These studies have revealed that the degradation process involves a series of reactions that break down the Methylene Blue molecule into various intermediates and, eventually, into simpler, non-toxic compounds. mdpi.com
A primary degradation pathway for Methylene Blue is N-demethylation, where the methyl groups attached to the nitrogen atoms are sequentially removed. mdpi.comresearchgate.net This process leads to the formation of several well-known transformation products, including Azure B, Azure A, and Azure C. mdpi.commdpi.com The subsequent cleavage of the aromatic rings is a critical step in the complete mineralization of the dye. researchgate.net This breakdown of the chromophoric structure is responsible for the decolorization of Methylene Blue solutions during treatment. mdpi.com
Under photocatalytic oxidation, reactive oxygen species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O2−) attack the Methylene Blue molecule. mdpi.comnih.gov This leads to the opening of the aromatic rings and the formation of various smaller organic molecules. researchgate.net Ultimately, under ideal conditions, these intermediates are further oxidized to carbon dioxide, water, and inorganic ions like nitrates, ammonium (B1175870), and sulfates, indicating complete mineralization. mdpi.com
Research has also explored the biodegradation of Methylene Blue by various microorganisms, such as the brown-rot fungus Fomitopsis pinicola. researchgate.net In these biological processes, the fungus secretes enzymes that mediate the demethylation and oxidation of the Methylene Blue molecule, leading to the formation of intermediates like Azure B and Azure C. researchgate.net
The identification of these transformation products is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net These methods allow researchers to separate and identify the various intermediates formed during the degradation process, providing valuable insights into the reaction pathways.
Detailed Research Findings
Numerous studies have elucidated the complex degradation pathways of Methylene Blue under various experimental conditions. The formation of specific transformation products is highly dependent on the degradation method employed, such as photocatalysis with different catalysts, or microbial degradation.
One of the initial and most common transformation steps is the stepwise N-demethylation of the Methylene Blue molecule. This process leads to the formation of Azure B (N,N,N'-trimethylthionin), followed by Azure A (N,N'-dimethylthionin), and finally Azure C (N'-methylthionin). mdpi.commdpi.comresearchgate.net Further degradation can lead to the formation of Thionine. mdpi.com
Under photocatalytic degradation using catalysts like titanium dioxide (TiO2) or zinc oxide (ZnO), the reaction proceeds through the generation of highly reactive hydroxyl radicals. researchgate.netnih.gov These radicals attack the Methylene Blue molecule, leading to the cleavage of the aromatic rings and the formation of various smaller organic intermediates. researchgate.net Research has identified compounds such as aniline, 2-amino-4-(N,N-dimethyl)-benzenesulfonic acid, and p-nitrobenzenesulfonic acid as intermediates in the photocatalytic oxidation of Methylene Blue. researchgate.net Further oxidation of these intermediates can produce smaller organic acids like malonic acid and propionic acid before complete mineralization to CO2 and H2O. researchgate.net
Biodegradation studies using fungi have also identified a demethylation pathway. For instance, the brown-rot fungus Fomitopsis pinicola has been shown to decolorize Methylene Blue by transforming it into Azure B and Azure C through demethylation and oxidation reactions. researchgate.net
The following tables summarize the key transformation products of Methylene Blue identified in various research contexts.
Table 1: N-Demethylation Products of Methylene Blue
| Compound Name | Molecular Formula | Formation Context |
|---|---|---|
| Azure B | C15H16N3S+ | Photocatalysis, Biodegradation |
| Azure A | C14H14N3S+ | Photocatalysis, Biodegradation |
| Azure C | C13H12N3S+ | Photocatalysis, Biodegradation |
Table 2: Aromatic and Sulfonated Intermediates from Photocatalytic Oxidation
| Compound Name | Molecular Formula | Formation Context |
|---|---|---|
| (4-(N,N-methyl)-aniline) | C8H12N2 | Photocatalytic oxidation |
| 2-amino-4-(N,N-dimethyl)-benzenesulfonic acid | C8H12N2O3S | Photocatalytic oxidation |
| p-nitrobenzenesulfonic acid | C6H5NO5S | Photocatalytic oxidation |
| benzene-sulfonic acid | C6H6O3S | Photocatalytic oxidation |
| 4-(N,N-dimethyl)-phenol | C8H11NO | Photocatalytic oxidation |
| hydro-quinone | C6H6O2 | Photocatalytic oxidation |
Table 3: Aliphatic Intermediates from Photocatalytic Oxidation
| Compound Name | Molecular Formula | Formation Context |
|---|---|---|
| 2,4-hexadiene-1,6-diol | C6H10O2 | Photocatalytic oxidation |
| propionic acid | C3H6O2 | Photocatalytic oxidation |
| malonic acid | C3H4O4 | Photocatalytic oxidation |
| Formaldehyde | CH2O | Photocatalysis |
Table 4: Final Mineralization Products
| Compound Name | Molecular Formula | Formation Context |
|---|---|---|
| Carbon Dioxide | CO2 | Photocatalysis, Biodegradation |
| Water | H2O | Photocatalysis, Biodegradation |
| Nitrate | NO3- | Photocatalysis |
| Ammonium | NH4+ | Photocatalysis |
Advanced Research Topics and Future Directions for Methylene Blue Trihydrate
Structure-Activity Relationship Studies for Enhanced Analogues
The inherent therapeutic properties of Methylene (B1212753) Blue have spurred investigations into the synthesis and evaluation of its structural analogues to enhance efficacy and target specificity. kpfu.rumdpi.comnih.gov Structure-activity relationship (SAR) studies are pivotal in this endeavor, seeking to understand how modifications to the phenothiazine (B1677639) core of Methylene Blue influence its biological activity.
Researchers have successfully synthesized a variety of Methylene Blue analogues, including those with modified aromatic and alkyl groups. kpfu.ru One approach involves the oxidation of phenothiazine to a phenothiazin-5-ium cation, which then reacts with nucleophilic agents to generate diverse derivatives. kpfu.ru Another strategy is the Buchwald-Hartwig reaction, which has also been employed in the synthesis of these analogues. kpfu.ru
A study focused on arylamine analogues of Methylene Blue, specifically 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride dihydrochloride (PTZ1) and 3,7-bis(4-sulfophenylamino)phenothiazin-5-ium chloride (PTZ2), revealed that substituents on the arylamine fragments significantly impact dimerization and interaction with DNA. mdpi.comnih.gov The amine groups in PTZ1 were found to promote the formation of H-aggregates and facilitate DNA binding through both groove binding and intercalation. mdpi.comnih.gov Conversely, the sulfanilic acid fragments in PTZ2 led to electrostatic repulsion, preventing both dimerization and DNA binding. mdpi.comnih.gov
The development of asymmetrical analogues of Methylene Blue is another promising research avenue. mdpi.comnih.gov Synthetic approaches have been developed to produce 3-N′-arylaminophenothiazines and asymmetrical 3,7-di(N′-arylamino)phenothiazines with various substituents, including ester, tert-butoxycarbonyl, sulfonic acid, hydroxyl, and amine groups. mdpi.comnih.gov These efforts are guided by density functional theory (DFT) studies to understand the charge distribution in the cation of these derivatives, which aids in optimizing the synthetic strategy. mdpi.comnih.gov The overarching goal of these SAR studies is to design novel dye molecules for a range of applications, from targeted drug delivery systems to the creation of new materials for advanced technologies. kpfu.ru
Table 1: Investigated Analogues of Methylene Blue and their Properties
| Analogue | Substituent Groups | Observed Properties | Reference |
|---|---|---|---|
| PTZ1 | 3,7-bis(4-aminophenylamino) | Promotes H-aggregate formation and DNA binding (groove and intercalation) | mdpi.comnih.gov |
| PTZ2 | 3,7-bis(4-sulfophenylamino) | Prevents dimer formation and DNA binding due to electrostatic repulsion | mdpi.comnih.gov |
| Asymmetrical Analogues | Ester, tert-butoxycarbonyl, sulfonic acid, hydroxyl, amine groups | Varied reactivity and potential for diverse applications | mdpi.comnih.gov |
Nanotechnology and Drug Delivery System Research Applications
The hydrophilic nature of Methylene Blue can limit its clinical efficacy in applications such as photodynamic therapy (PDT). nih.govresearchgate.net To overcome this, researchers are increasingly turning to nanotechnology to develop sophisticated drug delivery systems. These systems aim to enhance the bioavailability, stability, and targeted delivery of Methylene Blue. nih.gov
Liposomal Formulations: Liposomes, which are vesicles composed of a lipid bilayer, have been extensively studied as carriers for Methylene Blue. nih.govnih.govmdpi.com Encapsulating Methylene Blue within liposomes can improve its cellular uptake, which is often hindered by the dye's poor penetration through cell membranes. nih.govresearchgate.net For instance, polydopamine-coated liposomes have been shown to efficiently adsorb Methylene Blue and exhibit higher photodynamic potency compared to the free dye in both 2D and 3D cancer cell models. nih.gov This enhancement is attributed to increased cellular uptake, reactive oxygen species (ROS) production, and induction of apoptotic cell death. nih.gov
Polymeric Nanoparticles: A variety of polymeric nanoparticles have been fabricated to encapsulate Methylene Blue. These include:
Polyacrylamide Nanoparticles: These have been shown to efficiently deliver singlet oxygen and protect the encapsulated Methylene Blue from enzymatic reduction. nih.govumich.edu
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: These biodegradable nanoparticles can be loaded with Methylene Blue using techniques like single and double emulsion solvent evaporation, offering controlled release of the photosensitizer. nih.govresearchgate.net
Inorganic Nanoparticles: Inorganic nanomaterials are also being explored as carriers for Methylene Blue:
Silica Nanoparticles: Methylene Blue can be incorporated into silica nanoparticles, including hollow silica and organically modified silicate (ORMOSIL) nanoparticles. nih.gov
Gold and Silver Nanoparticles: The association of Methylene Blue with gold and silver nanoparticles has been shown to enhance its cytotoxic effects in photodynamic therapy, potentially due to increased ROS production. nih.gov
Carbon-Based Nanomaterials: Materials like reduced graphene oxide and activated carbon are being investigated as carriers for Methylene Blue. worldscientific.com These materials can not only load and protect the dye but also act as photothermal agents themselves, offering the potential for multi-modal cancer therapy. worldscientific.com
The primary goal of these nanotechnology-based approaches is to create efficient drug delivery systems that can provide sustained and localized distribution of Methylene Blue at the target site, thereby improving its therapeutic efficacy. nih.gov
Table 2: Nanotechnology-Based Delivery Systems for Methylene Blue
| Delivery System | Material | Key Findings | Reference |
|---|---|---|---|
| Liposomes | Polydopamine-coated lipids | Higher photodynamic potency, increased cellular uptake and ROS production | nih.gov |
| Polymeric Nanoparticles | Polyacrylamide | Efficient singlet oxygen delivery, protection from enzymatic reduction | nih.govumich.edu |
| Polymeric Nanoparticles | PLGA | Controlled release of Methylene Blue | nih.govresearchgate.net |
| Inorganic Nanoparticles | Silica | Successful incorporation of Methylene Blue | nih.gov |
| Inorganic Nanoparticles | Gold and Silver | Enhanced cytotoxicity in photodynamic therapy | nih.gov |
| Carbon-Based Nanomaterials | Reduced Graphene Oxide | Potential for multi-modal cancer therapy | worldscientific.com |
Computational Modeling and Quantum Mechanics Studies of Methylene Blue (Trihydrate) Interactions
Computational modeling and quantum mechanics studies provide invaluable insights into the molecular interactions of Methylene Blue (Trihydrate) with biological targets, elucidating the mechanisms behind its therapeutic and toxic effects. researchgate.netresearchgate.net
Molecular Docking Studies: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor). researchgate.netresearchgate.net Studies have utilized this approach to investigate the interaction of Methylene Blue with DNA and various proteins. For example, molecular docking analyses have shown a high binding affinity of Methylene Blue to B-DNA and proteins involved in very-long-chain fatty acid (VLCFA) synthesis. researchgate.netresearchgate.net These studies help in understanding the molecular mechanisms of Methylene Blue's toxicity and its potential as a therapeutic agent. researchgate.netresearchgate.net In another study, computer-simulated target prediction and molecular docking were used to identify the binding sites of Methylene Blue on proteins of Porphyromonas gingivalis, providing a basis for research into its use as a photosensitizer in antimicrobial photodynamic therapy. bjmu.edu.cn
Quantum Mechanics Studies: Quantum mechanics calculations, such as Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of Methylene Blue and its interactions. nih.govresearchgate.net Researchers have used quantum mechanic methods to evaluate the binding modes and interaction mechanisms between Methylene Blue Trihydrate and different DNA base pairs. nih.govresearchgate.net These studies have revealed that Methylene Blue intercalates into DNA base pairs, causing an increase in the distance between them. nih.govresearchgate.net The binding energy calculations have shown that the intercalation into an AA-TT base pair is more favorable in a specific orientation, and there is a transfer of electric charge from Methylene Blue to the DNA base pair. nih.govresearchgate.net
Time-dependent density functional theory (TDDFT) has been employed to study the spectral features of Methylene Blue. utwente.nl These studies have highlighted the limitations of standard TDDFT approximations for describing the optical excitations of π-conjugated systems like Methylene Blue and have proposed the use of non-empirical optimally tuned range-separated hybrid functionals to achieve a more accurate description. utwente.nl
Table 3: Computational and Quantum Mechanics Studies of Methylene Blue
| Study Type | Key Findings | Reference |
|---|---|---|
| Molecular Docking | High binding affinity to B-DNA and VLCFA synthesizing proteins | researchgate.netresearchgate.net |
| Molecular Docking | Identification of binding sites on Porphyromonas gingivalis proteins | bjmu.edu.cn |
| Quantum Mechanics (DFT) | Intercalation into DNA base pairs and charge transfer | nih.govresearchgate.net |
| Quantum Mechanics (TDDFT) | Improved description of spectral features using advanced functionals | utwente.nl |
Exploration of Hormetic Dose-Responses in Biological Systems
Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition. nih.govnih.govresearchgate.net Methylene Blue has been identified as a compound that exhibits hormetic behavior across a wide range of behavioral, physiological, and biochemical effects. nih.govnih.govresearchgate.net
The hormetic dose-response of Methylene Blue is exemplified by an increase in various biological responses with increasing doses up to a certain point, followed by a decrease in the same responses at even higher doses, eventually falling below the control levels. nih.govnih.govresearchgate.net At doses within its hormetic zone, Methylene Blue can enhance certain responses to 130-160% of the control. nih.govresearchgate.net
For example, studies have shown that low doses of Methylene Blue can produce maximal behavioral and biochemical responses, averaging approximately 140% of the control. nih.govresearchgate.net As the dose is increased beyond the hormetic zone, the response diminishes and can even fall below the baseline. nih.govresearchgate.net A specific example is its effect on cytochrome oxidase activity, which is increased at intermediate doses but decreased at higher doses. nih.govresearchgate.net Similarly, in studies on depressive behavior in rats, Methylene Blue at a dose range of 15–30 mg/kg significantly decreased immobility time, while lower (3.75–7 mg/kg) and higher (60 mg/kg) doses did not show a significant effect, suggesting a hormetic zone between 7 and 60 mg/kg for this particular effect. nih.gov
The proposed mechanism for Methylene Blue's hormetic behavior is linked to its autoxidizable chemical property. nih.govresearchgate.net This property allows it to function as both a metabolic energy enhancer and an antioxidant, with the specific effect being dose-dependent. nih.govresearchgate.net Understanding the hormetic dose-response of Methylene Blue is crucial for its therapeutic application, as the desired beneficial effects may only be observed within a specific dose range.
Table 4: Hormetic Effects of Methylene Blue
| Biological Effect | Low-Dose Response | High-Dose Response | Reference |
|---|---|---|---|
| Behavioral and Biochemical Responses | Stimulation (up to 140% of control) | Inhibition (below control) | nih.govresearchgate.net |
| Cytochrome Oxidase Activity | Increased | Decreased | nih.govresearchgate.net |
| Depressive Behavior (Immobility Time) | Decreased (in hormetic zone) | No significant effect or potential for opposite effect | nih.gov |
Q & A
Q. How can researchers confirm the hydrate form of methylene blue in their samples, given historical inconsistencies in reported structures?
Methylene blue exists in multiple hydrate forms, but older studies incorrectly referenced a trihydrate structure. To confirm the hydrate state:
- Use thermogravimetric analysis (TGA) to quantify water content by measuring weight loss upon heating .
- Perform dynamic water vapor sorption (DVS) to determine water adsorption/desorption isotherms under controlled humidity .
- Cross-validate with X-ray powder diffraction (XRPD) to compare crystal structures against known hydrates (e.g., pentahydrate, monohydrate) .
Note: Commercial samples labeled as "trihydrate" may be misidentified due to hygroscopicity or historical nomenclature errors .
Q. What are the recommended protocols for preparing standardized methylene blue solutions for adsorption or redox studies?
- Stock solution preparation: Dissolve methylene blue trihydrate in distilled water (e.g., 1 g/L). Filter to remove undissolved particles .
- pH adjustment: Use 0.1 M HCl or NaOH to stabilize the solution at the desired pH, as dye aggregation and redox activity are pH-dependent .
- Concentration verification: Measure absorbance at 663–665 nm (λmax for methylene blue) using UV-Vis spectroscopy and validate against a calibration curve .
Q. How should researchers address safety concerns when handling methylene blue trihydrate in laboratory settings?
- Hazard classification: Methylene blue is a skin/eye irritant (GHS Category 2/2A) and may cause respiratory irritation. Use PPE (gloves, goggles, lab coats) .
- Waste disposal: Segregate waste solutions in labeled containers for professional treatment, as methylene blue can persist in aquatic environments .
- Emergency protocols: For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What analytical methods are critical for distinguishing between methylene blue hydrates and resolving contradictory crystallographic data?
- Phase diagram construction: Combine differential scanning calorimetry (DSC) and solution calorimetry (SolCal) to map thermodynamic stability domains of hydrates as functions of temperature and humidity .
- Infrared spectroscopy (ATR-IR): Identify hydrate-specific O–H stretching vibrations (e.g., 3400–3600 cm⁻¹) and compare with reference spectra .
- Suspension equilibration experiments: Monitor hydrate transformations under controlled water activity (aw) to validate stability ranges .
Q. How can researchers design adsorption studies to evaluate methylene blue removal efficiency while accounting for pH and ionic interference?
- Experimental variables: Systematically vary pH (3–10), initial dye concentration (10–200 mg/L), and adsorbent dosage .
- Isotherm modeling: Fit data to Langmuir/Freundlich models to quantify adsorption capacity (qm) and affinity .
- Interference mitigation: Add background electrolytes (e.g., NaCl) to assess competitive ion effects on dye uptake .
Q. What methodologies are recommended for assessing methylene blue purity and detecting degradation products in pharmacological formulations?
- HPLC analysis: Use a C18 column with mobile phases containing trifluoroacetic acid (0.1%) and acetonitrile. Detect impurities (e.g., Azure A/B) at 254 nm .
- Pharmacopeial standards: Compare retention times and peak areas against USP reference standards for quantification .
- Mass spectrometry (LC-MS): Identify degradation products (e.g., demethylated derivatives) via fragmentation patterns .
Q. How does methylene blue’s redox behavior influence its application in mitochondrial research or antimicrobial studies?
- Redox cycling: In mitochondrial assays, methylene blue acts as an electron carrier, accepting electrons from NADH and transferring them to cytochrome c. Monitor activity via oxygen consumption rates .
- Antimicrobial mechanisms: Under light, methylene blue generates singlet oxygen (¹O₂), inducing oxidative damage in pathogens. Use LED irradiation (660 nm) to activate photodynamic effects .
Q. What strategies optimize methylene blue staining efficacy in biological samples while minimizing artifacts?
- Fixation-dependent protocols: For Gram staining, pre-treat samples with iodine to enhance dye retention. For live-cell imaging, use lower concentrations (0.01–0.1%) to avoid cytotoxicity .
- Counterstaining: Combine with eosin or safranin to improve contrast in histology .
- Artifact reduction: Rinse slides with ethanol-acetic acid (1%) to remove unbound dye .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported toxicological data for methylene blue?
- Dose-response validation: Compare studies using consistent models (e.g., F344 rats or B6C3F1 mice) and exposure routes (oral vs. intravenous) .
- Metabolite analysis: Quantify reduced forms (leucomethylene blue) in plasma via HPLC to correlate toxicity with bioavailability .
- Species-specific thresholds: Note that LD50 values vary significantly between rodents (e.g., 118 mg/kg in mice) and humans .
Q. What experimental approaches address inconsistencies in methylene blue’s nomenclature and hydrate labeling across literature?
- Batch documentation: Request certificates of analysis (CoA) from suppliers to verify water content and anhydrous equivalents .
- Peer-review crosschecks: Reference IUPAC nomenclature ([7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium chloride) and CAS numbers (61-73-4 for anhydrous; 7220-79-3 for trihydrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
